Methyl 5-benzylpiperidine-3-carboxylate
Description
Methyl 5-benzylpiperidine-3-carboxylate (CAS No. 1956380-88-3) is a piperidine derivative characterized by a benzyl substituent at position 5 and a methyl ester group at position 3 of the piperidine ring. The molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol (calculated based on structural analogs) .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 5-benzylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-8-12(9-15-10-13)7-11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3 |
InChI Key |
SBUPIKZUIFQWFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CNC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Quaternization and Catalytic Hydrogenation
This method involves constructing the piperidine ring through quaternization followed by hydrogenation. Key steps include:
- Reaction of 3-methyl-5-hydroxypiperidine with benzyl halides (e.g., benzyl chloride or bromide) in toluene or xylene under reflux to form a quaternary ammonium salt.
- Catalytic hydrogenation using Pd-C or Ru-C in methanol or ethanol at 80–120°C under hydrogen pressure (3–5 atm) to yield cis-3-methyl-5-hydroxypiperidine.
- Sulfonylation with methanesulfonyl chloride or p-toluenesulfonyl chloride in dichloromethane, followed by nucleophilic substitution with benzylamine at 160–200°C to introduce the benzyl group.
- Esterification of the carboxyl group using methyl chloroformate or methanol under acidic conditions.
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd-C, Ru-C |
| Solvent | Methanol, toluene |
| Yield (Overall) | 45–60% (multistep) |
| Stereochemistry | Racemic cis/trans mixtures |
Reductive Amination and Esterification
This approach focuses on modifying preformed piperidine derivatives:
- Benzylation of methyl piperidine-3-carboxylate using benzyl bromide (BnBr) in dichloromethane with sodium carbonate as a base.
- Stereochemical control via chiral resolution using (R)-(-)-mandelic acid to isolate enantiomerically pure intermediates.
- Hydrogenolysis of N-protected intermediates (e.g., tert-butyloxycarbonyl, Boc) with Pd/C in methanol to remove protecting groups.
| Parameter | Value/Detail |
|---|---|
| Benzylation Conditions | BnBr, Na2CO3, CH2Cl2, 40–45°C |
| Resolution Solvent | Isopropanol |
| Yield (Benzylation) | 70–85% |
Comparison of Synthetic Routes
The table below contrasts the efficiency and applicability of the two primary methods:
| Method | Advantages | Limitations |
|---|---|---|
| Quaternization/Hydrogenation | High functional group tolerance | Multistep, moderate yields |
| Reductive Amination | Stereochemical control | Requires chiral resolution |
Critical Analysis of Stereochemical Outcomes
- Cis/trans isomerism arises during hydrogenation steps, necessitating chromatographic separation.
- Optical purity is achievable via resolution with mandelic acid, yielding enantiomeric excess >95%.
Experimental Considerations
- Catalyst selection : Pd-C outperforms Ru-C in hydrogenation efficiency.
- Solvent systems : Polar aprotic solvents (e.g., dichloromethane) enhance benzylation rates.
- Temperature control : Elevated temperatures (>160°C) improve nucleophilic substitution kinetics but risk decomposition.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-benzylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 5-benzylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 5-benzylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and piperidine ring play crucial roles in binding to these targets, influencing their activity. The compound may modulate the activity of neurotransmitter receptors in the central nervous system, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Amino and dimethyl groups (e.g., in CAS 2098081-39-9) introduce hydrogen-bonding capabilities and steric hindrance, making such derivatives suitable for targeted drug design .
Ester Group Reactivity :
- Methyl esters (common in all listed compounds) are hydrolytically labile under basic conditions, enabling prodrug strategies. This property is shared with other methyl esters like methyl salicylate (boiling point: 222°C , referenced in general methyl ester studies) .

Safety and Handling :
- While direct safety data for this compound are unavailable, analogs like 3-benzylpiperidine (CAS 13603-25-3) require precautions against inhalation and skin contact, with first-aid measures including oxygen therapy and artificial respiration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

